3-Acetamido-4-methylbenzoic acid

Description

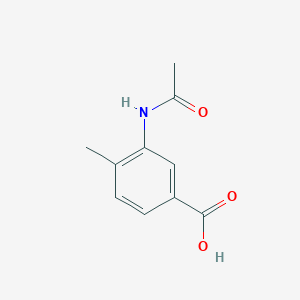

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHGVZVGAYQACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287896 | |

| Record name | 3-acetamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-14-1 | |

| Record name | 6946-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETAMIDO-P-TOLUIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid for Researchers and Drug Development Professionals

An authoritative resource on the physical, chemical, and biological properties of 3-Acetamido-4-methylbenzoic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable chemical intermediate. This document details its core properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a scaffold for the development of novel therapeutics.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name, is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a methyl group on the benzoic acid backbone, provides a unique combination of functionalities that make it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6946-14-1 | ChemicalBook[2], Manchester Organics[3] |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine, 3-amino-4-methylbenzoic acid. This reaction is a standard procedure in organic synthesis.

General Synthesis Workflow

The overall process involves the protection of the amino group as an acetamide, which can be a crucial step in a multi-step synthesis to prevent unwanted side reactions of the amino group.

Detailed Experimental Protocol: Acetylation of 3-Amino-4-methylbenzoic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3-Amino-4-methylbenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid with gentle heating and stirring.

-

Acetylation: To the resulting solution, add acetic anhydride dropwise while maintaining the temperature.

-

Reaction: Heat the reaction mixture at reflux for a specified period to ensure complete acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

Biological Significance and Therapeutic Potential

Recent research has highlighted the potential of this compound and its derivatives as valuable scaffolds in drug discovery. A notable study has identified derivatives of this compound as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of the insulin and leptin signaling pathways and is considered a promising therapeutic target for the treatment of type 2 diabetes and obesity.

PTP1B Inhibition Signaling Pathway

The inhibition of PTP1B by derivatives of this compound can enhance insulin signaling, leading to improved glucose uptake and metabolism.

The identification of this compound derivatives as PTP1B inhibitors opens up avenues for the development of novel therapeutics for metabolic disorders. The core structure of this molecule provides a foundation for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Methods

The characterization and quality control of this compound and its derivatives are crucial for research and development. A general workflow for the analysis of such compounds is outlined below.

Analytical Workflow

This workflow illustrates the typical steps involved in the structural elucidation and purity assessment of synthesized compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery and development. Its straightforward synthesis and the demonstrated biological activity of its derivatives, particularly as PTP1B inhibitors, make it an attractive scaffold for medicinal chemists. This technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field. Further investigation into the physical properties and biological activities of the parent compound is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6946-14-1 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Acetamido-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Acetamido-4-methylbenzoic acid, a valuable intermediate in the development of pharmaceutical compounds. This document details the direct acetylation of 3-Amino-4-methylbenzoic acid and outlines two significant routes for the synthesis of this key precursor. The experimental protocols, quantitative data, and process workflows are presented to assist researchers in the efficient and effective synthesis of the target molecule.

Direct Synthesis of this compound

The most direct route to this compound is through the acetylation of its corresponding amine precursor, 3-Amino-4-methylbenzoic acid. This reaction is typically achieved using standard acetylating agents such as acetic anhydride or acetyl chloride.

Acetylation using Acetic Anhydride

This method involves the reaction of 3-Amino-4-methylbenzoic acid with acetic anhydride. The reaction can be carried out in an aqueous medium with a base to neutralize the acetic acid byproduct.

Experimental Protocol:

-

Dissolution: Suspend 3-Amino-4-methylbenzoic acid (1.0 equivalent) in water.

-

Basification: Add a solution of sodium bicarbonate (NaHCO₃) or another suitable base to the suspension until the starting material dissolves and the solution becomes basic.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (approximately 1.1-1.2 equivalents) dropwise with vigorous stirring.

-

Reaction: Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to yield the purified product.

Acetylation using Acetyl Chloride

Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is often performed in an inert solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol:

-

Dissolution: Dissolve 3-Amino-4-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base, such as triethylamine or pyridine, to the solution and cool in an ice bath.

-

Acetylation: Slowly add a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent.

Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol [1][2] |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched results |

| Purity | >98% (typical) |

| Yield | Typically high, dependent on protocol and scale |

Synthesis Pathways for the Precursor: 3-Amino-4-methylbenzoic Acid

The synthesis of the starting material, 3-Amino-4-methylbenzoic acid, is a critical step. Two primary pathways are detailed below, starting from commercially available precursors.

Pathway A: Reduction of 4-Methyl-3-nitrobenzoic Acid

This pathway involves the reduction of the nitro group of 4-Methyl-3-nitrobenzoic acid to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-Methyl-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (pressure may vary, from atmospheric to higher pressures in an autoclave).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude 3-Amino-4-methylbenzoic acid from a suitable solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, add 4-Methyl-3-nitrobenzoic acid and a solvent (e.g., a mixture of ethanol and water).

-

Acidification: Add a proton source, such as acetic acid or hydrochloric acid.

-

Reduction: Heat the mixture and add iron powder portion-wise.

-

Reaction: Reflux the mixture for several hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: After cooling, filter the reaction mixture to remove the iron salts.

-

Isolation: Adjust the pH of the filtrate to precipitate the product. Collect the solid by filtration and wash with water.

-

Purification: Recrystallize the crude product to obtain pure 3-Amino-4-methylbenzoic acid.

Quantitative Data for Pathway A:

| Starting Material | Product | Reagents | Yield | Purity |

| 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | H₂, Pd/C in Methanol | ~96% | High |

| 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | Fe, H⁺ | Up to 90.1% | >99% |

Pathway B: Ammonolysis of 3-Chloro-4-methylbenzoic Acid

This pathway involves a nucleophilic aromatic substitution reaction where the chloro group of 3-Chloro-4-methylbenzoic acid is displaced by an amino group using ammonia in the presence of a copper catalyst.

Experimental Protocol:

-

Catalyst Preparation: Mix cuprous iodide (CuI) and potassium iodide (KI) to prepare the catalyst.

-

Reaction Setup: In a high-pressure reactor, add 3-Chloro-4-methylbenzoic acid, a base (e.g., potassium phosphate), the prepared catalyst, and a solvent such as N,N-dimethylacetamide (DMAc).

-

Ammonolysis: Seal the reactor, purge with ammonia gas, and then pressurize with ammonia (e.g., to 0.5 MPa).

-

Reaction: Heat the reactor to 85-95°C, with the internal pressure reaching 1.3-1.6 MPa, and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, slowly vent the excess ammonia.

-

Isolation: Purify the reaction mixture by vacuum distillation and washing with water.

-

Purification: Recrystallize the product from methanol to obtain high-purity 3-Amino-4-methylbenzoic acid.

Quantitative Data for Pathway B:

| Starting Material | Product | Reagents | Yield | Purity |

| 3-Chloro-4-methylbenzoic acid | 3-Amino-4-methylbenzoic acid | NH₃, CuI/KI, K₃PO₄ in DMAc | 97.8% | 99.7% |

Process Diagrams

The following diagrams illustrate the logical workflow of the described synthesis pathways.

Caption: Synthesis of this compound via reduction.

Caption: Synthesis of this compound via ammonolysis.

Caption: Experimental workflow for the acetylation of 3-Amino-4-methylbenzoic acid.

References

In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, including its chemical identity, physical properties, synthesis, and spectral data.

Core Chemical Information

Chemical Name: this compound CAS Number: 6946-14-1[][2][3] Molecular Formula: C₁₀H₁₁NO₃[3] Molecular Weight: 193.20 g/mol [4]

Structure

The chemical structure of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 193.20 g/mol | [4] |

| Boiling Point | 425.7°C at 760 mmHg | [5] |

| Density | 1.276 g/cm³ | [][5] |

| Refractive Index | 1.607 | [5] |

| Flash Point | 211.3°C | [5] |

Synthesis

A general workflow for this proposed synthesis is outlined below.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound are not explicitly available in the reviewed literature. However, data for structurally related compounds can provide an estimation of the expected spectral features.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activities or applications of this compound in the scientific literature. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are common scaffolds in medicinal chemistry. Further research is required to elucidate the potential therapeutic or industrial applications of this specific compound.

References

An In-depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid: Synthesis, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, a substituted benzoic acid derivative. While specific historical records of its discovery are not prominent in scientific literature, this document outlines a plausible synthetic pathway based on established chemical principles. It details the compound's physicochemical properties, including computed data and predicted spectroscopic characteristics, and presents a detailed experimental protocol for its preparation. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the characteristics and potential applications of this and related molecules.

Introduction and Historical Context

This compound, with the CAS Number 6946-14-1, belongs to the class of N-acyl-alpha-amino acids. While a definitive account of its initial discovery and specific historical timeline is not well-documented in readily available literature, its structural motifs—the acetamido and benzoic acid groups—are of significant historical importance in organic and medicinal chemistry.

The development of acetanilide from aniline in the late 19th century marked a pivotal moment in the history of pharmaceuticals, leading to the discovery of its analgesic and antipyretic properties.[1] This paved the way for the exploration of a vast number of acetamido-containing compounds for therapeutic applications. Similarly, benzoic acid and its derivatives have been a cornerstone in drug discovery, with many exhibiting a wide range of biological activities.[2]

The synthesis of acetamido-substituted benzoic acids can be logically inferred from the well-established reactions of their amino precursors. The acetylation of aminobenzoic acids is a standard and historically significant transformation in organic synthesis. It is therefore highly probable that this compound was first synthesized through the acetylation of 3-amino-4-methylbenzoic acid, a known compound. While the specific first instance of this reaction is not recorded, the chemical principles underlying its synthesis are fundamental and have been understood for over a century.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6946-14-1 | PubChem |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | Inferred |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 7.0-8.5 ppm. - Acetyl methyl protons (3H) as a singlet around δ 2.1 ppm. - Aromatic methyl protons (3H) as a singlet around δ 2.3 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ >10 ppm. - Amide N-H proton (1H) as a broad singlet. |

| ¹³C NMR | - Carbonyl carbon (C=O) of the carboxylic acid around 170 ppm. - Carbonyl carbon (C=O) of the amide around 169 ppm. - Aromatic carbons in the range of 120-140 ppm. - Acetyl methyl carbon around 24 ppm. - Aromatic methyl carbon around 18 ppm. |

| IR (Infrared) | - O-H stretch of carboxylic acid (broad) around 2500-3300 cm⁻¹. - N-H stretch of amide around 3300 cm⁻¹. - C=O stretch of carboxylic acid around 1700 cm⁻¹. - C=O stretch of amide (Amide I) around 1660 cm⁻¹. - N-H bend of amide (Amide II) around 1550 cm⁻¹. - Aromatic C-H and C=C stretches in their characteristic regions. |

| Mass Spec (MS) | - Expected molecular ion peak [M]⁺ at m/z = 193.07. |

Experimental Protocols

The synthesis of this compound is most practically achieved through the acetylation of its corresponding amine, 3-amino-4-methylbenzoic acid.

Synthesis of this compound

This protocol describes the N-acetylation of 3-amino-4-methylbenzoic acid using acetic anhydride.

Materials:

-

3-amino-4-methylbenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.

-

Acetylation: To the stirred solution, slowly add acetic anhydride.

-

Reaction: Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Visualization of Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Applications and Future Directions

While specific, high-impact applications of this compound in drug development are not extensively reported, its structure suggests potential as a building block in medicinal chemistry. The presence of the carboxylic acid and amide functional groups allows for a variety of chemical modifications, making it a candidate for the synthesis of more complex molecules with potential biological activity. Substituted benzoic acids are known to be inhibitors of various enzymes, and the specific substitution pattern of this molecule could be explored for targeted drug design.[3] Future research could focus on synthesizing a library of derivatives of this compound and screening them for various biological activities, including anticancer, anti-inflammatory, or antimicrobial properties.

Conclusion

This technical guide has provided a detailed overview of this compound, addressing its synthesis, physicochemical properties, and potential context within medicinal chemistry. While the historical discovery of this specific compound remains obscure, its synthesis is straightforward and based on well-established organic chemistry principles. The data and protocols presented herein offer a valuable resource for researchers interested in the synthesis and exploration of this and related substituted benzoic acid derivatives for various scientific applications.

References

Spectroscopic Profile of 3-Acetamido-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Acetamido-4-methylbenzoic acid (C₁₀H₁₁NO₃, CAS No: 6946-14-1). Due to the limited availability of experimentally-derived public data, this report primarily utilizes predicted spectroscopic information alongside established methodologies to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

-

Synonyms: 3-Acetylamino-4-methylbenzoic acid, 3-acetamido-p-toluic acid

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for key spectroscopic parameters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.2 - 8.0 | d | ~2 |

| H-5 | 7.8 - 7.6 | dd | ~8, 2 |

| H-6 | 7.3 - 7.1 | d | ~8 |

| -COOH | 12.0 - 11.0 | s (br) | - |

| -NH | 9.8 - 9.5 | s (br) | - |

| -C(=O)CH₃ | 2.2 - 2.0 | s | - |

| Ar-CH₃ | 2.4 - 2.2 | s | - |

Note: Predicted shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent effects can cause variations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 168 - 166 |

| -C=O (Amide) | 170 - 168 |

| C-1 | 132 - 130 |

| C-2 | 128 - 126 |

| C-3 | 140 - 138 |

| C-4 | 136 - 134 |

| C-5 | 126 - 124 |

| C-6 | 130 - 128 |

| Ar-CH₃ | 20 - 18 |

| -C(=O)CH₃ | 25 - 23 |

Note: Predicted shifts are relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Amide) | 3350 - 3250 | Medium |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=O (Amide I) | 1680 - 1650 | Strong |

| N-H bend (Amide II) | 1550 - 1510 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

| m/z | Proposed Fragment | Notes |

| 193 | [M]⁺ | Molecular Ion |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical |

| 151 | [M - C₂H₂O]⁺ | Loss of ketene from the acetamido group |

| 134 | [M - COOH - H]⁺ | Loss of the carboxylic acid group |

| 106 | [C₇H₈N]⁺ | |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly larger number of scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for generating a fragmentation pattern.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.

The Rising Therapeutic Potential of 3-Acetamido-4-methylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Acetamido-4-methylbenzoic acid have emerged as a promising class of compounds with significant therapeutic potential, primarily as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their PTP1B inhibitory action. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the relevant signaling pathway to facilitate further research and development in this area. While the primary focus remains on anti-diabetic applications, the potential for other biological activities is also briefly discussed.

Introduction

The global prevalence of type 2 diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. A key strategy in this endeavor is the targeting of specific enzymes involved in the regulation of insulin signaling. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the insulin receptor (IR) and its downstream substrates.[1][2] By dephosphorylating key tyrosine residues, PTP1B attenuates the insulin signal, contributing to insulin resistance.[1][2] Consequently, the inhibition of PTP1B is a highly attractive approach for enhancing insulin sensitivity.

Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of PTP1B. This guide delves into the core aspects of their biological activities, providing researchers with the necessary information to advance the study and application of this promising class of compounds.

Primary Biological Activity: PTP1B Inhibition

The most significant and well-documented biological activity of this compound derivatives is their ability to inhibit the PTP1B enzyme. This inhibition has been demonstrated through in vitro enzymatic assays and has shown therapeutic potential in in vivo models of diabetes.

Quantitative Data: In Vitro PTP1B Inhibitory Activity

Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit PTP1B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. The following table summarizes the reported IC50 values for some of the most potent derivatives.

| Compound ID | Chemical Name | IC50 (µM) | Reference |

| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 | [3] |

| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 | [3] |

| int-II | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | - | [3] |

Note: IC50 values for other derivatives from the same series were also reported but were higher than those listed.

Signaling Pathway

PTP1B plays a crucial role in the insulin signaling cascade. Upon insulin binding to the insulin receptor (IR), the receptor undergoes autophosphorylation on its tyrosine residues, initiating a downstream signaling cascade. Key downstream effectors include Insulin Receptor Substrate (IRS) proteins, which, upon phosphorylation, activate the PI3K-Akt pathway. This pathway is central to many of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake. PTP1B acts as a "brake" on this pathway by dephosphorylating both the activated insulin receptor and IRS proteins, thus terminating the signal.[4][5] Inhibition of PTP1B by this compound derivatives would therefore be expected to prolong and enhance the insulin signal, leading to improved glucose uptake and utilization.

Caption: Insulin signaling pathway and the inhibitory action of this compound derivatives on PTP1B.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate of the PTP1B inhibitors and for the in vitro and in vivo evaluation of their biological activity.

Synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II)

This protocol describes the synthesis of a core intermediate, which is a precursor to the more complex and potent derivatives.

Workflow for the Synthesis of the Intermediate (int-II):

Caption: Synthetic workflow for the intermediate compound int-II.

Step 1: Synthesis of 3-(2-chloroacetamido) benzoic acid (int-I)

-

To a solution of m-aminobenzoic acid in a suitable solvent, add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain 3-(2-chloroacetamido) benzoic acid (int-I).

Step 2: Synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II)

-

Reflux a mixture of 3-(2-chloroacetamido) benzoic acid (int-I) and 2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol) for a defined time (e.g., 6-8 hours).[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid, wash with the solvent, and dry to yield 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II).[3]

-

The product can be further purified by recrystallization if necessary.

Note: This is a generalized procedure based on similar syntheses.[3] Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized.

In Vitro PTP1B Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against the PTP1B enzyme.

Principle: The assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). pNP is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the PTP1B enzyme solution.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

In Vivo Anti-hyperglycemic Activity in Streptozotocin (STZ)-Induced Diabetic Rats

This in vivo model is used to evaluate the anti-diabetic efficacy of the compounds in a living organism.

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rats induces a state of hyperglycemia that mimics type 1 diabetes. The ability of a test compound to lower blood glucose levels in these diabetic rats indicates its potential as an anti-hyperglycemic agent.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 45-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5).[4][6]

-

After 72 hours, measure the fasting blood glucose levels from the tail vein. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[4][6]

-

-

Drug Administration:

-

Divide the diabetic rats into groups: a vehicle control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of the test compound.

-

Administer the test compounds or vehicle orally (p.o.) or via another appropriate route once daily for a specified period (e.g., 14-28 days).

-

-

Measurement of Blood Glucose Levels:

-

Monitor fasting blood glucose levels at regular intervals throughout the study period.

-

-

Data Analysis:

-

Compare the blood glucose levels of the treatment groups with the vehicle control group to determine the anti-hyperglycemic effect of the compounds. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.

-

Other Potential Biological Activities

While the primary focus of research on this compound derivatives has been on PTP1B inhibition, the broader class of benzoic acid derivatives has been investigated for a range of other biological activities. It is important to note that specific and potent activity for the this compound scaffold in these areas has not been extensively reported.

Anticancer Activity

Various benzoic acid derivatives have been evaluated for their anticancer properties. The MTT assay is a common method used to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a compelling class of PTP1B inhibitors with significant potential for the development of novel anti-diabetic therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area. Future studies should focus on optimizing the potency and pharmacokinetic properties of these derivatives, as well as exploring their long-term efficacy and safety in preclinical and clinical settings. While preliminary investigations into other biological activities such as anticancer and antimicrobial effects have been conducted on broader classes of benzoic acid derivatives, more targeted research is needed to elucidate the specific potential of the this compound scaffold in these areas. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetamido-4-methylbenzoic acid: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, a pivotal chemical intermediate in organic synthesis, with a particular focus on its application in pharmaceutical development. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and elucidates its role as a precursor in the synthesis of biologically active molecules. Furthermore, this guide presents visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of its utility and context in medicinal chemistry.

Introduction

This compound (C₁₀H₁₁NO₃) is an aromatic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a carboxylic acid group, an acetamido group, and a methyl group on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable starting material in various synthetic endeavors, most notably in the development of novel therapeutic agents. This guide will explore the synthesis, properties, and significant applications of this compound as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and application in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6946-14-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| Appearance | Solid | - |

| Boiling Point | 425.7 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Spectral data available, though specific peak assignments require further experimental confirmation. |

| ¹³C NMR | Spectral data available, though specific peak assignments require further experimental confirmation. |

| FTIR | Characteristic peaks for C=O (carbonyl), N-H (amide), and O-H (carboxylic acid) functional groups are expected. |

| Mass Spectrometry | Molecular ion peak at m/z 193.20 corresponding to the molecular weight. |

Experimental Protocols

The synthesis of this compound is crucial for its use as a chemical intermediate. The following protocol describes a standard laboratory procedure for its preparation via the acetylation of 3-Amino-4-methylbenzoic acid.

Synthesis of this compound from 3-Amino-4-methylbenzoic acid

Materials:

-

3-Amino-4-methylbenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/stir plate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-4-methylbenzoic acid (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, slowly add acetic anhydride (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold water with stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the purified crystals under vacuum.

Role as a Chemical Intermediate in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A notable application is its use as a starting material for the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Synthesis of PTP1B Inhibitors

A novel series of 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as potential inhibitors of PTP1B. The synthetic workflow for these derivatives is initiated from this compound, which undergoes a series of chemical transformations to yield the final bioactive molecules.

The PTP1B Signaling Pathway and Therapeutic Relevance

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin signaling pathways. Overexpression or hyperactivity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers. Therefore, the inhibition of PTP1B is a promising therapeutic strategy for these diseases.

The insulin signaling pathway begins with the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibitors of PTP1B block this dephosphorylation, leading to enhanced and prolonged insulin signaling.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the realm of pharmaceutical research and development. Its accessible synthesis and versatile chemical nature make it an ideal starting point for the creation of complex, biologically active molecules. The successful use of this compound in the synthesis of PTP1B inhibitors highlights its potential in addressing prevalent diseases such as type 2 diabetes and obesity. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic utility of this compound in their work.

References

Safety and handling precautions for 3-Acetamido-4-methylbenzoic acid

An In-depth Technical Guide to the Safe Handling of 3-Acetamido-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 6946-14-1). The following sections detail hazard classifications, personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure the safety of laboratory and research personnel.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] While specific data for this compound is limited, data from structurally similar compounds, such as 3-Amino-4-methylbenzoic acid, suggest potential for skin, eye, and respiratory irritation.[2][3][4]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation)* | Category 3 | H335: May cause respiratory irritation[3][4] |

*Classification based on the closely related compound 3-Amino-4-methylbenzoic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | Solid (Form/Color not specified, related compounds are white to beige solids) | [5] |

| Melting Point | 177 - 180 °C (for p-Toluic acid, a related compound) | [6] |

| Solubility | Poorly soluble in water (for related compounds) | [7] |

| Stability | Stable under recommended storage conditions | [6][8][9] |

Experimental and Handling Protocols

Adherence to proper laboratory protocols is critical when working with this compound.

General Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[3][6][10]

-

Hygiene: Practice good industrial hygiene.[6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][6] Contaminated work clothing should not be allowed out of the workplace.

-

Dust Avoidance: Avoid creating dust.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

Skin Contact: Avoid contact with skin and clothing.[2][8][10]

-

Inhalation/Ingestion: Avoid breathing dust, vapors, mist, or gas.[2][3][6] Do not ingest.[8]

Storage Protocol

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][6]

-

Store locked up.[3]

-

Store apart from incompatible materials such as strong oxidizing agents.[2][9]

Waste Disposal Protocol

-

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to minimize exposure.

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][6][10] |

| Skin Protection | Handle with chemically resistant, impervious gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6][10] |

| Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | Protects against incidental skin contact.[5][10] |

| Respiratory Protection | Use a NIOSH/CEN approved respirator if dust is generated and ventilation is inadequate. | Required when exposure limits are exceeded or irritation is experienced.[6][10] |

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][6][10] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]

-

Special Hazards: Thermal decomposition can release irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][6][10]

Accidental Release Measures (Spill Protocol)

-

Personal Precautions: Use personal protective equipment (see Section 4). Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust and prevent contact with skin and eyes.[2][6][10]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2][4][6]

Stability and Reactivity

-

Reactivity: No specific data available. Based on related compounds, it is not expected to be highly reactive under normal conditions.[2]

-

Chemical Stability: The compound is stable under recommended storage conditions.[2][6][8][9]

-

Conditions to Avoid: Avoid formation of dust.[6][10] Incompatible products.[2][8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Toxicological Information

Detailed toxicological properties have not been thoroughly investigated for this specific compound.[6] The primary known hazard is acute oral toxicity.

-

Acute Toxicity:

-

LD50 Oral - Mouse - 2,340 mg/kg (Data for p-Toluic acid, a related compound). Remarks indicated behavioral and metabolic changes.[6]

-

-

Carcinogenicity:

-

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

-

Visual Workflows and Diagrams

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: General laboratory handling workflow for this compound.

Caption: Emergency response protocol for an accidental spill.

Caption: Logical relationship of primary chemical hazards (*based on analogue data).

References

- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility Profile of 3-Acetamido-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Acetamido-4-methylbenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on the compound's structure, qualitative solubility information, and detailed experimental protocols for determining its solubility in various solvents.

Predicted Solubility Profile

The solubility of a compound is largely determined by its molecular structure, including its functional groups and overall polarity. This compound possesses both a polar carboxylic acid group and a moderately polar acetamido group, as well as a nonpolar methyl-substituted benzene ring. This amphiphilic nature suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and methyl group may limit solubility, particularly in water. Solubility is expected to increase with the alcohol's chain length initially, then decrease as the solvent becomes more nonpolar. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. The overall polarity of these solvents is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The dominant nonpolar nature of these solvents makes them poor solvents for the polar functional groups of this compound. |

| Aqueous Acidic | Dilute HCl | Insoluble | In an acidic solution, the carboxylic acid will be protonated and thus in its less polar, free acid form, which is not expected to be highly soluble in water. |

| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | In a basic solution, the carboxylic acid group will be deprotonated to form a carboxylate salt. This ionic salt will be significantly more polar than the free acid, leading to increased solubility in water.[1][2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols are necessary. The following outlines a common method for determining the solubility of a solid compound in a liquid solvent.

Objective:

To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial or test tube. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can be done using a magnetic stirrer, orbital shaker, or periodic vortexing. A typical equilibration time is 24-48 hours. It is crucial to maintain a constant temperature throughout this process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed for a set period (e.g., 10 minutes at 3000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Qualitative Solubility Assessment:

For a rapid, preliminary assessment of solubility, a simpler protocol can be followed.[1][2][3]

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes: 3-Acetamido-4-methylbenzoic acid in Organic Synthesis

1. Introduction

3-Acetamido-4-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C10H11NO3.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a carboxylic acid group, a methyl group, and an acetamido group on the benzene ring, offers multiple reaction sites for synthetic transformations.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, including solvent selection and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C10H11NO3 | [1][2] |

| Molecular Weight | 193.20 g/mol | [1][3] |

| CAS Number | 6946-14-1 | [1] |

| Appearance | White solid (typical) | |

| Melting Point | 296-298.2°C (for a derivative) | [4] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)C | [1] |

3. Key Synthetic Applications

This compound is primarily utilized as a precursor for more complex molecular architectures. A significant application is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceutical compounds.

One notable application involves a two-step synthesis to prepare 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for kinase inhibitors like Imatinib.[4] This process first involves the formation of a guanidine hydrochloride intermediate, followed by a cyclization reaction.[4] The overall workflow for this synthesis is depicted below.

Caption: Synthetic workflow for a pyrimidine derivative.

This method is noted for its short route, simple operation, and high yield, making it suitable for large-scale industrial production.[4]

While direct protocols for this compound are less common in the provided literature, the chemistry of closely related isomers, such as 4-acetamido-3-aminobenzoic acid, can provide insights into its potential reactions. For instance, the amino group in related compounds is readily converted into Schiff bases, which are versatile intermediates for synthesizing various heterocyclic systems.[5]

Experimental Protocols

The following section provides a detailed protocol for the synthesis of a key intermediate derived from 3-amino-4-methylbenzoic acid, which is the precursor to the title compound. This protocol is adapted from a patented procedure.[4]

Protocol 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride

This protocol details the guanidine-forming reaction, which is the first step in the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.[4]

1. Materials and Reagents:

-

3-Amino-4-methylbenzoic acid

-

50% Cyanamide aqueous solution

-

36% Hydrochloric acid

-

Methanol

-

Acetone

-

n-Butanol

2. Equipment:

-

500 ml reaction flask with a reflux condenser and dropping funnel

-

Heating mantle with a magnetic stirrer

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Filtration apparatus

3. Procedure:

-

To a 500 ml reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid and 300 ml of methanol.

-

Add 36.1 g of 50% cyanamide aqueous solution to the mixture.

-

Heat the reaction mixture to 70-80°C with stirring.

-

Slowly add 40.2 g of 36% hydrochloric acid dropwise.

-

Increase the temperature to 100°C and allow the reaction to proceed for 3 hours.

-

After 3 hours, add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain the pH around 3.

-

Continue heating at 100°C for another 6 hours.

-

After the reaction is complete, distill the n-butanol under reduced pressure until a large amount of solid precipitates.

-

Add 200 ml of acetone and stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to 5-10°C and stir for an additional period before filtering the solid product.

-

Wash the collected solid with acetone and dry at 70°C for 3-4 hours to obtain the final product.

4. Results: The procedure yields approximately 39.6 grams of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[4]

Table 2: Reaction Parameters and Yield for Protocol 1

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-methylbenzoic acid | [4] |

| Product | 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride | [4] |

| Yield | ~52.3% | [4] |

| Melting Point | 296-298.2°C | [4] |

5. Characterization Data:

-

¹H NMR (500MHz, D₂O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[4]

-

¹³C NMR (125MHz, D₂O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[4]

-

Mass Spectrometry (M+1)⁺: 194.[4]

The logical flow of this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for guanidine synthesis.

References

- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

Application of 3-Acetamido-4-methylbenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Acetamido-4-methylbenzoic acid is a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the development of enzyme inhibitors. Its structure presents key features for modification, allowing for the synthesis of diverse derivatives with a range of biological activities. The core application of this compound and its analogs has been extensively explored in the context of metabolic disorders, particularly type 2 diabetes, by targeting Protein Tyrosine Phosphatase 1B (PTP1B). Furthermore, the broader class of benzoic acid derivatives has shown promise in oncology and infectious diseases, suggesting potential for the application of the this compound scaffold in these areas as well.

The primary focus of research on this compound derivatives has been the inhibition of PTP1B, a key negative regulator of the insulin signaling pathway.[1][2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[3] By inhibiting PTP1B, the insulin signaling cascade can be enhanced, leading to improved glucose uptake and utilization. Derivatives of this compound have been designed and synthesized to act as PTP1B inhibitors, showing potential as therapeutic agents for the management of type 2 diabetes.[1][2]

While the main application has been in the realm of diabetes, the structural motif of acetamido benzoic acids is also found in compounds with other biological activities. The broader family of benzoic acid derivatives has been investigated for anticancer and antimicrobial properties.[4][5][6][7][8] This suggests that the this compound core could be a valuable starting point for the development of novel therapeutic agents in these fields.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against Protein Tyrosine Phosphatase 1B (PTP1B).

| Compound ID | Derivative Structure | IC50 (µM) | Reference |

| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.2 | [1] |

| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.3 | [1] |

| 9a | 3-(2-(benzo[d]oxazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.5 | [2] |

| 4f | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17 | [2] |

Experimental Protocols

General Synthesis of this compound Derivatives (Schiff Bases)

This protocol describes a general method for the synthesis of Schiff base derivatives from an amino-substituted this compound precursor. This is an adaptation from the synthesis of similar benzoic acid derivatives.[9]

Materials:

-

3-Amino-4-methylbenzoic acid (as the starting material to be acetylated and further modified)

-

Various aromatic aldehydes

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., ethyl acetate:methanol mixture)

Procedure:

-